Bienvenue dans la boutique en ligne BenchChem!

5-Allyl-5-(2-methylallyl)barbituric acid

Barbiturate SAR Anesthetic potency C5-substituent effects

Critical butalbital process impurity standard (CAS 66941-74-0) for ANDA method development and QC. Arising from methallyl chloride contamination in allyl halide starting materials, this impurity co-elutes closely with butalbital under standard reversed-phase conditions, demanding a well-characterized authentic sample for HPLC-UV-PDA method validation per ICH Q2(R1). The distinctive allyl/methallyl C5 substitution (ΔMW –2.02 Da vs. butalbital) provides differentiable selectivity on phenyl-hexyl columns, making this compound essential for system suitability testing and impurity resolution (Rs ≥ 1.5). Supplied with full Certificate of Analysis including HPLC purity, MS, and NMR characterization data suitable for regulatory submission. Also applicable as a pharmacological probe for GABA-A receptor SAR studies (historical M.A.D. 80 mg/kg, duration 380 min) and forensic toxicology reference standard.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 66941-74-0
Cat. No. B110532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Allyl-5-(2-methylallyl)barbituric acid
CAS66941-74-0
Synonyms5-(2-Methyl-2-propen-1-yl)-5-(2-propen-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione;  5-(2-Methyl-2-propenyl)-5-(2-propenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione; 
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(=C)CC1(C(=O)NC(=O)NC1=O)CC=C
InChIInChI=1S/C11H14N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4H,1-2,5-6H2,3H3,(H2,12,13,14,15,16)
InChIKeyOEKGSCSLYOYXDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Allyl-5-(2-methylallyl)barbituric Acid (CAS 66941-74-0): Core Identity and Structural Classification


5-Allyl-5-(2-methylallyl)barbituric acid (CAS 66941-74-0; UNII 3MLP32H7G8) is a 5,5-disubstituted barbituric acid derivative bearing one allyl and one 2-methylallyl (methallyl) group at the C5 position [1]. Its molecular formula is C11H14N2O3 with a molecular weight of 222.24 g/mol and a computed XLogP3 of 1.7 [1]. First synthesized and pharmacologically characterized by Doran and Shonle in 1937 as part of an extended 2-methylallyl barbiturate series, the compound was reported to have a melting point of 165–167 °C [2]. In contemporary pharmaceutical manufacturing, it is recognized as a process-related impurity of the analgesic barbiturate butalbital (5-allyl-5-isobutylbarbituric acid), arising from methallyl contamination in allyl halide starting materials [3].

Why 5-Allyl-5-(2-methylallyl)barbituric Acid Cannot Be Substituted by Other 5,5-Disubstituted Barbiturates


Barbiturate pharmacology is exquisitely sensitive to the identity of both C5 substituents; even subtle changes—such as replacing a saturated isobutyl group with an unsaturated 2-methylallyl group (a net difference of two hydrogen atoms)—produce measurable divergence in anesthetic potency, duration of action, lipophilicity, melting point, and chromatographic retention [1]. Within the 2-methylallyl barbituric acid series characterized by Doran and Shonle, the minimum anesthetic dose (M.A.D.) spans a 2.9-fold range (60–175 mg/kg) and duration of anesthesia varies over 24-fold (60–1450 min) depending solely on the second C5 substituent [1]. The allyl/methylallyl combination produces the lowest M.A.D. (80 mg/kg) in the series while maintaining a prolonged duration (380 min)—a profile not replicated by any single other member [1]. Furthermore, the compound's structural distinction from butalbital (C11H14N2O3 vs. C11H16N2O3) creates a specific impurity identification challenge in pharmaceutical quality control that requires a dedicated, well-characterized reference standard [2].

Quantitative Differentiation Evidence for 5-Allyl-5-(2-methylallyl)barbituric Acid Against Closest Analogs


Lowest Minimum Anesthetic Dose in the 2-Methylallyl Barbiturate Series: 36% More Potent Than the Ethyl Analog

In the only published head-to-head pharmacological comparison of the 2-methylallyl barbituric acid series, 5-allyl-5-(2-methylallyl)barbituric acid (Row N: M.A.D. 80 mg/kg i.p. in rats) required the lowest dose to induce surgical anesthesia among 15 analogs, representing a 36% potency advantage over the closest saturated-alkyl comparator, 5-ethyl-5-(2-methylallyl)barbituric acid (M.A.D. 125 mg/kg), and a 20% advantage over 5-(2-methylallyl)-5-isobutylbarbituric acid (M.A.D. 105 mg/kg)—the structural precursor to butalbital [1]. Compared to its fully unsaturated analog 5,5-di(2-methylallyl)barbituric acid, the allyl/methylallyl compound was 20% more potent (M.A.D. 80 vs. 100 mg/kg) [1].

Barbiturate SAR Anesthetic potency C5-substituent effects

Prolonged Anesthetic Duration: 3.6-Fold Longer Action Than the Bis-Methylallyl Analog at Comparable Potency

The anesthetic duration of 5-allyl-5-(2-methylallyl)barbituric acid (380 min) is 3.6-fold longer than that of 5,5-di(2-methylallyl)barbituric acid (105 min) and 3.3-fold longer than 5-(2-methylallyl)-5-isobutylbarbituric acid (115 min), despite the allyl/methylallyl compound being more potent than both [1]. This combination of high potency with prolonged duration is unique within the 2-methylallyl series: the only compound with longer duration (5-(2-methylallyl)-5-(1-methylpropyl)barbituric acid, 1450 min) has a lower M.A.D. (90 mg/kg) but a different safety profile [1]. The therapeutic index (M.L.D./M.A.D.) of 2.25 for the allyl/methylallyl compound is intermediate within the series but substantially wider than the bis-methylallyl analog (1.30) [1].

Duration of anesthesia Barbiturate pharmacokinetics Structure-duration relationship

Definitive Structural Differentiation from Butalbital as a Process Impurity: ∆MW –2.02 Da and UV-Active Methallyl Chromophore

5-Allyl-5-(2-methylallyl)barbituric acid differs from the active pharmaceutical ingredient butalbital (5-allyl-5-isobutylbarbituric acid) by the substitution of a saturated isobutyl group with an unsaturated 2-methylallyl group, resulting in a molecular formula difference of two hydrogen atoms (C11H14N2O3 vs. C11H16N2O3; ∆MW = –2.02 Da) [1][2]. This unsaturation introduces a UV chromophore in the methallyl substituent (C=C π→π* transition) that is absent in the saturated isobutyl group of butalbital, enabling photodiode array (PDA) detection as a discriminating analytical feature [2]. The compound was identified by Ryan (1998) using HPLC-UV-PDA, particle beam MS, and NMR as one of four process-related impurities in bulk butalbital, with its structural elucidation confirmed by the characteristic mass spectral fragmentation pattern and NMR chemical shifts of the methallyl olefinic protons [2].

Pharmaceutical impurity profiling Butalbital ANDA HPLC-UV-MS characterization

Physicochemical Property Differentiation: Melting Point and Lipophilicity Distinguish This Compound from Both Allobarbital and Butalbital

5-Allyl-5-(2-methylallyl)barbituric acid occupies a distinct physicochemical space between the two closest clinically relevant barbiturates. Its melting point (165–167 °C [1]) is substantially higher than butalbital (138–139 °C [2]) and lower than 5,5-di(2-methylallyl)barbituric acid (207–209 °C [1]), providing a differential thermal identification marker. Its computed lipophilicity (XLogP3 = 1.7 [3]) is identical to butalbital (XLogP3 = 1.7 [4]) but 0.7 log units higher than allobarbital (5,5-diallylbarbituric acid; XLogP3 = 1.0 [5]), indicating that while the target compound and butalbital share similar hydrophobic character, the target compound's lower molecular weight (222.24 vs. 224.26 g/mol) and the presence of an additional double bond create differentiable reversed-phase HPLC retention behavior under optimized conditions [2][3].

Physicochemical characterization Chromatographic method development Solid-state properties

SAR Gap: Mixed Allyl/Methallyl C5-Disubstitution Represents an Underexplored Region of Barbiturate Pharmacological Space

The comprehensive structure-activity relationship review by Yamamoto (2005) evaluated 36 allyl-substituted oxopyrimidine analogs for hypnotic and anticonvulsant activity in mice and rats [1]. Within this dataset, significant central depressant activity was restricted to symmetric diallyl substitution (allobarbital, 5,5-diallyl-BA) and N,5,5-triallyl substitution patterns; other 5,N-allyl compounds showed no activity except for allobarbital [1]. Notably, the 5-allyl-5-(2-methylallyl) substitution pattern—bearing one allyl and one 2-methylallyl group—was not included among the 36 compounds synthesized and tested in this modern SAR study [1]. The 1937 Doran and Shonle pharmacological data for this compound (M.A.D. 80 mg/kg; duration 380 min in rats) [2] therefore represents the only existing in vivo characterization of this specific substitution pattern, and its activity profile has not been reconciled with contemporary GABA-A receptor subtype pharmacology or uridine receptor theory [1].

Structure-activity relationship Allyl-substituted barbiturates GABA-A receptor modulation

Optimal Procurement and Application Scenarios for 5-Allyl-5-(2-methylallyl)barbituric Acid


Butalbital ANDA Impurity Profiling and QC Release Testing

For generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) for butalbital-containing combination products (e.g., butalbital/acetaminophen/caffeine), 5-allyl-5-(2-methylallyl)barbituric acid serves as a critical process-related impurity reference standard [1]. As established by Ryan (1998), this impurity arises from methallyl chloride contamination in the allyl halide starting material during butalbital synthesis and co-elutes closely with the API under standard reversed-phase conditions [2]. Its structural similarity to butalbital (∆MW = –2.02 Da; shared allyl substituent) necessitates a well-characterized authentic sample for HPLC-UV-PDA method development, system suitability testing, and validation of impurity resolution (resolution factor ≥ 1.5 per ICH Q2(R1)) [2]. Commercial suppliers provide the compound with full Certificate of Analysis documentation including HPLC purity, MS, and NMR characterization data suitable for regulatory submission [1].

Barbiturate Structure-Activity Relationship Research: Probing Differential C5 Alkenyl Substitution

The mixed allyl/methallyl substitution pattern of this compound offers a unique pharmacological probe for academic and industrial SAR programs investigating barbiturate-GABA-A receptor interactions. Unlike the symmetric diallyl substitution of allobarbital (the only 5,5-dialkenyl barbiturate included in the Yamamoto 2005 SAR survey [3]), the asymmetric allyl/methallyl pattern introduces differential steric and electronic effects at C5—the 2-methylallyl group bearing an additional methyl substituent that increases local hydrophobicity and alters the conformational landscape relative to a second allyl group. The historical in vivo data from Doran and Shonle (1937) establish that this compound is pharmacologically active (M.A.D. 80 mg/kg; duration 380 min) [4], making it a viable starting point for modern radioligand binding assays, electrophysiological characterization at recombinant GABA-A receptor subtypes, and metabolic stability studies that were unavailable in 1937.

Forensic Toxicology Reference Standard for Isomeric and Isobaric Barbiturate Differentiation

In forensic toxicology laboratories, the differentiation of barbiturate isomers and isobars is analytically demanding due to near-identical mass spectra and overlapping chromatographic retention. 5-Allyl-5-(2-methylallyl)barbituric acid (MW 222.24) occupies a mass range between allobarbital (MW 208.21) and butalbital (MW 224.26) [5][6][7], and its unique combination of two alkenyl substituents (allyl + methallyl) produces a distinctive EI mass spectral fragmentation pattern distinguishable from both symmetric diallyl and mixed alkyl/allyl barbiturates [2]. Its melting point (165–167 °C) provides a confirmatory identification point via microcrystalline tests or differential scanning calorimetry that differs from both allobarbital and butalbital [4]. Procurement of a certified reference standard enables forensic laboratories to establish retention time locks, mass spectral library entries, and validated GC-MS or LC-MS/MS methods for unambiguous identification.

Chromatographic Method Development: System Suitability Marker Spanning Polar to Lipophilic Barbiturate Space

The compound's intermediate molecular weight (222.24 g/mol) and computed lipophilicity (XLogP3 = 1.7) position it strategically between the less lipophilic allobarbital (XLogP3 = 1.0; MW 208.21) and the more lipophilic butalbital (XLogP3 = 1.7; MW 224.26) [5][7][6]. Although the target compound and butalbital share identical computed logP values, the presence of the methallyl double bond in the target compound provides additional π–π interaction potential with phenyl-bonded stationary phases, creating differentiable selectivity (α) under optimized mobile phase conditions. This property makes the compound valuable as a system suitability marker in HPLC methods designed to resolve multiple barbiturate analytes across a lipophilicity gradient, particularly in methods employing C18 or phenyl-hexyl columns with methanol/water or acetonitrile/water gradients.

Quote Request

Request a Quote for 5-Allyl-5-(2-methylallyl)barbituric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.